D-(+)-Maltose

Overview

Description

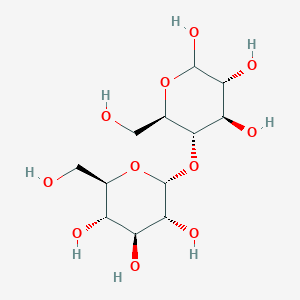

D-(+)-Maltose is a disaccharide consisting of two α-D-glucopyranose units linked by an α-[1→4] glycosidic bond. It is a key sugar in the metabolism of many organisms and plays a significant role in various biochemical processes. The study of maltose and its derivatives, such as maltotriose, provides insights into the structural preferences and reactivity of these carbohydrates .

Synthesis Analysis

The synthesis of maltose typically occurs during the enzymatic breakdown of starch. In the context of metabolism, maltose can be produced by the action of amylases on starch, which is a common process in germinating seeds and human digestion. The fermentability of maltose has been studied, revealing that pure maltose is not completely fermented unless a small amount of D-glucose is present initially. This suggests that maltose can undergo polymerization reactions during fermentation, which compete with its conversion to alcohol .

Molecular Structure Analysis

Molecular structure analysis of maltose and its derivatives has been conducted using various computational methods, including Density Functional Theory (DFT) and semiempirical molecular orbital (AM1) studies. These studies have provided detailed insights into the preferred conformations of maltose molecules. For instance, DFT optimization studies have shown that the hydroxymethyl groups in α-maltotriose can adopt different orientations, significantly affecting the molecule's energy profile. The chair conformation of the glucopyranose rings is the most stable form presented in these studies .

Chemical Reactions Analysis

Maltose participates in several chemical reactions, including the Maillard reaction, which is a form of non-enzymatic browning that occurs during the heating of sugars with amino acids. The Maillard reaction of maltose has been compared to that of D-glucose, revealing that maltose tends to form more 1,2-dicarbonyl compounds that subsequently lead to the formation of heterocycles like hydroxymethylfurfural (HMF) and furfural. These compounds contribute to the color and antioxidant activity of the Maillard reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltose are influenced by its molecular structure and the presence of various functional groups. The secondary hydroxy functions (OH-2 and OH-3) of maltose are more acidic than the primary alcohol (OH-6), which aligns with experimental observations. The reactivity of these hydroxy groups can be altered through modifications such as alkylation, which has implications for the reactivity of glucopyranose polymers . Additionally, the solvation studies using COSMO indicate that solvent contributions can reverse the energy profiles of maltose conformations, highlighting the importance of the solvent environment in determining the stability and reactivity of maltose .

Scientific Research Applications

1. Analytical Approaches for Maltose Determination

Maltose, a fermentable disaccharide, is consumed in various food matrices. Its rapid hydrolysis in the human body and the resulting quick release of glucose into the blood after a meal make the analysis of maltose significant. Various techniques like gas chromatography, high-performance liquid chromatography, and capillary electrophoresis are used for maltose determination in food products (Gaspar, Lopes, Gyamfi, & Nunes, 2012).

2. Maltose Metabolism in Photosynthetic Leaves

Maltose metabolism is essential during the conversion of leaf starch to sucrose, involving a specific enzyme, 4-α-glucanotransferase, in leaf cells' cytosol. This enzyme, vital for plant physiology, transfers glucosyl units from maltose to glycogen through a specific mechanism (Steichen, Petty, & Sharkey, 2008).

3. Maltose Clearance in Parenteral Nutrition

Maltose's role in total parenteral nutrition has been explored. Studies indicate that maltose infusion does not significantly alter major metabolic parameters, suggesting its potential use in clinical nutrition (Motton, Ricci, Arienzo, Genna, Azzolini, & Guidi, 1987).

4. Dielectric Spectroscopy in Maltose Solutions

Research on the dielectric properties of maltose solutions has provided insights into their molecular-level relaxation processes. This understanding is crucial for applications in various scientific fields, including chemistry and physics (Weingärtner, Knocks, Boresch, Höchtl, & Steinhauser, 2001).

5. Role in Sugar Transport and Metabolism

Maltose plays a significant role in sugar transport and metabolism. Studies on human erythrocyte D-glucose uptake show that maltose can act as a competitive inhibitor in this process, highlighting its biological importance (Carruthers & Helgerson, 1991).

6. Maltose in Starch to Sucrose Conversion

Research shows that maltose is a key component in the conversion of starch to sucrose in plants, especially during the night. Enzymes like DPE2 and α-glucan phosphorylase play critical roles in this metabolic pathway (Lu, Steichen, Yao, & Sharkey, 2006).

7. Maltose Utilization in Escherichia coli

The maltose/maltodextrin system in Escherichia coli involves various enzymes, transporters, and regulators. Understanding this system provides insights into the bacterial metabolism of glucose polymers and their regulation (Boos & Shuman, 1998).

8. Maltose Metabolism in Hyperthermophilic Archaea

Studies on the hyperthermophilic archaeon Thermococcus litoralis revealed that maltose metabolism involves specific enzymes, highlighting differences in metabolic strategies compared to other organisms (Xavier, Peist, Kossmann, Boos, & Santos, 1999).

9. Maltose's Role in Biopharmaceutical Formulation

Maltose is used in biopharmaceutical formulations to improve protein stability. Research into its effects on filtrate flux during ultrafiltration and diafiltration processes provides crucial information for optimizing biopharmaceutical production (Lee, Na, & Baek, 2021).

10. Photometric Assay of Maltose

A novel photometric assay using 4-alpha-glucanotransferase from Arabidopsis thaliana allows selective quantification of maltose, demonstrating its utility in research and diagnostic applications (Smirnova, Fernie, Spahn, & Steup, 2017).

Mechanism of Action

Target of Action

Maltose primarily targets several enzymes, including Cyclomaltodextrin glucanotransferase, Alpha-amylase 2B, Beta-amylase, Maltogenic alpha-amylase, Maltodextrin phosphorylase, Maltose-binding periplasmic protein, Alpha-glucosidase, and Maltose binding protein . These enzymes are involved in the metabolism of maltose and play a significant role in its action.

Mode of Action

Maltose is formed from two units of glucose joined with an α(1→4) bond . When beta-amylase breaks down starch, it removes two glucose units at a time, producing maltose . This process is commonly observed in germinating seeds .

Biochemical Pathways

The biosynthetic and degradative pathways for the metabolism of maltose have been elucidated in a variety of organisms . Living organisms, from bacteria to humans, have evolved several classes of homologous transport systems for the cellular uptake of maltose . These systems serve as useful models for studying maltose biochemistry in higher organisms .

Pharmacokinetics

It’s known that maltose is rapidly metabolized in the body, primarily in the small intestine, where the enzyme maltase breaks it down into glucose units for absorption .

Result of Action

The primary result of maltose action is the production of glucose units, which are then absorbed by the body and used in various metabolic processes . This provides a source of energy and contributes to the regulation of blood sugar levels .

Action Environment

The activities of the enzymes that interact with maltose are regulated by various environmental stimuli, including stress from drought, cold, and heat . This suggests that environmental factors can influence the action, efficacy, and stability of maltose .

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-PICCSMPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018093 | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

69-79-4, 16984-36-4 | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-O-alpha-D-Glucopyranosyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

102-103 °C | |

| Record name | Maltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

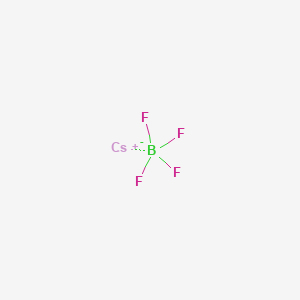

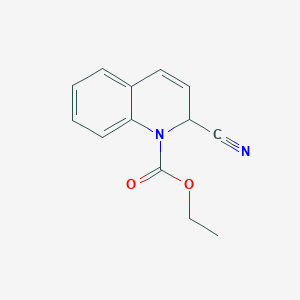

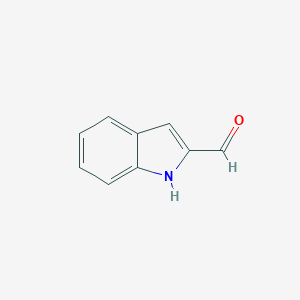

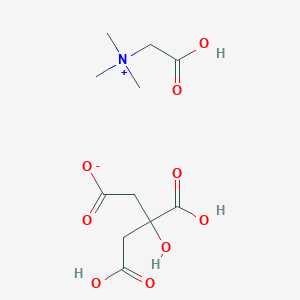

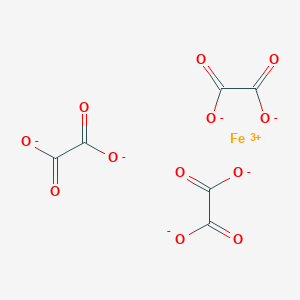

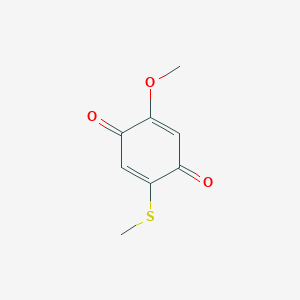

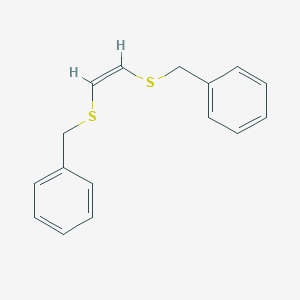

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)

![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)